2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
CAS No.:
Cat. No.: VC18090475
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O3 |
|---|---|
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N2O3/c11-8(12)5-1-2-6-7(10-5)9-3-4-13-6/h1-2H,3-4H2,(H,9,10)(H,11,12) |
| Standard InChI Key | CRNWHQRDFZGIIX-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(N1)N=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
The compound’s bicyclic framework consists of a pyridine ring fused to an oxazine ring, with the carboxylic acid group positioned at the sixth carbon of the pyrido moiety. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets. X-ray crystallography and computational modeling have elucidated the planar geometry of the fused rings, with the carboxylic acid group adopting a conformation that facilitates hydrogen bonding .
Physicochemical Characteristics
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 1211517-11-1 |
| Molecular Formula | |
| Molecular Weight | 180.16 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The lack of reported melting and boiling points underscores the compound’s primary use in research settings rather than industrial applications .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 2H,3H,4H-pyrido[3,2-b] oxazine-6-carboxylic acid typically proceeds via a three-step cyclization reaction. A common route involves reacting 3-hydroxypyridine-2-carbonitrile with O-substituted hydroxylamines in acetonitrile or dichloromethane under reflux conditions. The mechanism proceeds through nucleophilic attack, followed by ring closure and acidification to yield the final product. Optimizing reaction parameters—such as temperature (70–90°C), solvent polarity, and stoichiometry—is critical for achieving yields exceeding 60%.
Derivatives and Analogues
Methyl 2H,3H,4H-pyrido[3,2-b][1, oxazine-6-carboxylate, a closely related ester derivative, serves as a key intermediate. With a molecular formula of and a molecular weight of 194.19 g/mol, this compound is synthesized via esterification of the parent carboxylic acid using methanol and a catalytic acid .
| Derivative | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Parent Carboxylic Acid | 180.16 | |
| Methyl Ester | 194.19 |
Chemical Reactivity and Functionalization
Oxidation and Reduction
The compound undergoes oxidation with agents like potassium permanganate to form 3-oxo derivatives, while reduction with sodium borohydride yields dihydro analogs. These reactions modify the oxazine ring’s saturation state, altering the compound’s electronic profile.
Substitution Reactions
Biological Activities and Mechanisms
Enzyme Interactions
The carboxylic acid moiety enhances binding affinity to enzymatic active sites, particularly those involving carboxylate-recognizing residues. Molecular docking studies suggest potential interactions with proteases and kinases, though detailed mechanistic data remain sparse.
Applications in Research and Industry
Medicinal Chemistry
As a pharmacophore, the compound’s scaffold is incorporated into drug candidates targeting inflammatory disorders and neuropathic pain. Its ability to cross the blood-brain barrier, inferred from logP calculations, makes it a candidate for central nervous system therapeutics.
Materials Science
The conjugated π-system of the fused rings lends itself to applications in organic electronics. Derivatives have been explored as charge-transport materials in organic light-emitting diodes (OLEDs), with preliminary data showing promising electron mobility.
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